molecular formula C22H23N3 B8196207 3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile

3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile

Cat. No.: B8196207
M. Wt: 329.4 g/mol
InChI Key: FILSZZWVFWHLEU-UHFFFAOYSA-N
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Description

3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile is a complex organic compound that features an imidazole ring substituted with a 2,6-diisopropylphenyl group and a benzonitrile moiety

Scientific Research Applications

3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Diphenylimidazolium chloride

Comparison: Compared to these similar compounds, 3-(1-(2,6-Diisopropylphenyl)-1H-imidazol-2-yl)benzonitrile is unique due to the presence of the benzonitrile moiety, which can influence its electronic properties and reactivity. This structural difference can lead to distinct applications and advantages in specific catalytic and material science contexts .

Properties

IUPAC Name

3-[1-[2,6-di(propan-2-yl)phenyl]imidazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3/c1-15(2)19-9-6-10-20(16(3)4)21(19)25-12-11-24-22(25)18-8-5-7-17(13-18)14-23/h5-13,15-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILSZZWVFWHLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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